5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid

説明

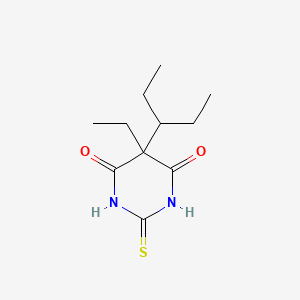

5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid is a derivative of barbituric acid, known for its sedative and hypnotic properties. This compound is structurally characterized by the presence of a thiobarbituric acid core, which is a sulfur analog of barbituric acid, with ethyl and 1-ethylpropyl groups attached to the 5th position of the pyrimidine ring.

特性

IUPAC Name |

5-ethyl-5-pentan-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBXKUPZOMUHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1(C(=O)NC(=S)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236154 | |

| Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87171-21-9 | |

| Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-5-(1-ETHYLPROPYL)DIHYDRO-2-THIOXO-4,6(1H,5H)-PYRIMIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW635PP2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with ethyl iodide and 1-ethylpropyl bromide. The reaction conditions often require a basic medium, such as sodium ethoxide, and are carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiobarbituric acid core can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The ethyl and 1-ethylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various alkyl or aryl substituted thiobarbituric acids.

科学的研究の応用

Analytical Chemistry

- Reagent in Organic Synthesis : The compound serves as a valuable reagent in organic synthesis, particularly in the preparation of other thiobarbiturate derivatives. Its unique structure allows for specific reactions that can yield various useful products.

- Standard in Analytical Methods : It is utilized as a standard in high-performance liquid chromatography (HPLC) assays, particularly for analyzing other barbiturates and their metabolites .

Medicinal Chemistry

- Sedative and Anesthetic Use : 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid has been investigated for its potential use as an intravenous anesthetic agent. Its pharmacological profile suggests it may provide rapid sedation with a short duration of action, making it suitable for outpatient procedures .

- Anticonvulsant Properties : Preliminary studies indicate that this compound may exhibit anticonvulsant effects, potentially beneficial in managing seizure disorders. Research shows it can reduce seizure frequency in animal models .

Biological Research

- Mechanism of Action : The mechanism involves binding to GABA-A receptors, leading to enhanced chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. This action is similar to other barbiturates but may offer a more favorable safety profile .

- Thrombolytic Activity : Emerging research suggests that this compound may influence thrombolytic mechanisms, indicating potential applications in treating thrombotic conditions; however, further studies are required to validate these findings .

Clinical Applications

- Sedation in Clinical Settings : Clinical trials have demonstrated the efficacy of thiobutabarbital (a closely related compound) as a sedative for short procedures. Its rapid onset and elimination characteristics make it a candidate for outpatient surgery .

Anticonvulsant Research

作用機序

The mechanism of action of 5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid involves potentiation of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the inhibition of neuronal firing and produces sedative and hypnotic effects. The compound also inhibits receptors for neuronal acetylcholine and glutamate, contributing to its overall sedative action .

類似化合物との比較

Similar Compounds

Pentobarbital: Another barbiturate with similar sedative and hypnotic properties.

Butabarbital: Known for its fast onset and short duration of action.

Secobarbital: A barbiturate with a high abuse potential.

Uniqueness

5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical properties compared to oxygen-containing barbiturates. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

生物活性

5-Ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid is a compound belonging to the class of thiobarbituric acids, which are derivatives of barbituric acid known for their pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₂S. Its structure features a thiobarbituric backbone, which is crucial for its biological activity. The InChI key for this compound is VMBXKUPZOMUHQT-UHFFFAOYSA-N, allowing for easy identification in chemical databases.

The primary mechanism through which this compound exerts its effects is through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By binding to GABA-A receptors, it enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This action is similar to that observed in traditional barbiturates, where increased chloride ion influx results in hyperpolarization of neurons.

Biological Activity and Therapeutic Applications

1. Sedative and Anesthetic Properties

- The compound exhibits sedative effects, making it potentially useful in clinical settings for inducing sleep or anesthesia. Its sedative properties are attributed to its ability to modulate GABAergic transmission in the CNS .

2. Neurophysiological Effects

- Research indicates that thiobarbiturates can depress neuronal activity across various levels of the CNS. This includes effects on the hypothalamus and spinal cord, which may lead to decreased reaction times and altered visual perception even hours after administration .

3. Potential for Use in Anesthesia

- As an ultra-short-acting barbiturate, this compound could be explored as an intravenous anesthetic agent. Its rapid onset and short duration of action make it suitable for procedures requiring quick recovery times .

Case Studies and Research Findings

Recent studies have highlighted the importance of thiobarbiturates in both therapeutic and research contexts:

Q & A

Basic: What synthetic routes are available for 5-ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid, and how can structural purity be ensured?

The compound is synthesized via alkylation of thiourea with diethyl malonate derivatives, followed by substitution at the C-5 position. A common approach involves reacting 1-ethylpropyl bromide with the thiobarbituric acid core under alkaline conditions . Structural purity is confirmed using HPLC (to detect isomers, ~6–7% in commercial batches) and GC/IR spectroscopy (to distinguish branching in alkyl substituents) . Key steps:

- Reaction monitoring : Use TLC or NMR to track intermediate formation.

- Purification : Recrystallization in ethanol/water mixtures to remove unreacted precursors.

- Isomer control : Optimize alkylation conditions (e.g., temperature, solvent polarity) to minimize intramolecular rearrangements observed in barbiturate syntheses .

Basic: How are physicochemical properties (e.g., pKa, solubility) determined for this compound?

- pKa determination : Potentiometric titration in aqueous solutions at 25°C, using standardized HCl/NaOH. For analogs like 5-ethyl-5-phenyl-2-thiobarbituric acid, pKa ≈ 7.48 . Adjust for substituent effects (e.g., alkyl chain length) using Hammett equations.

- Solubility : Measured via shake-flask method in buffered solutions (pH 7.4). Related compounds (e.g., 5-ethyl-5-isoamylbarbituric acid) show logP ~2.3, indicating moderate lipid solubility .

- Thermodynamic validation : Cross-check with benzoic acid standards to refine activity coefficients .

Basic: Which analytical techniques are critical for identifying this compound in mixed samples?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Retention times are compared against thiopental isomers .

- Spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ at m/z 242.34 .

Advanced: How do structural isomers impact pharmacological studies, and how can they be differentiated?

- Isomer source : The compound is a structural isomer of thiopental [5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid], differing in alkyl chain branching. Isomers form during synthesis (~6–7% in commercial batches) .

- Differentiation methods :

- Pharmacological impact : In mice, isomers show equivalent anesthetic potency (LD₅₀ ~50 mg/kg) and similar pharmacokinetics (elimination t₁/₂ ~12 hr), suggesting separation may not be critical for preclinical studies .

Advanced: What pharmacokinetic models explain its tissue redistribution and metabolism?

- Redistribution : High lipid solubility (logP ~2.5) drives rapid uptake into adipose tissue. Use compartmental modeling with rate constants for brain (k₁₂), muscle (k₁₃), and fat (k₁₄) .

- Metabolism : Hepatic cytochrome P450 oxidation produces metabolites like 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid. Zero-order kinetics dominate due to enzyme saturation at high doses .

- Validation : Compare plasma concentration-time curves in rats (IV bolus, 10 mg/kg) with simulated data using PK-Solver or NONMEM .

Advanced: How do substituent modifications influence its biological activity?

- Alkyl chain length : Longer chains (e.g., 1-methylbutyl vs. 1-ethylpropyl) increase lipid solubility, prolonging anesthetic duration. For example, thiopental (1-methylbutyl) has a shorter t₁/₂ (~5 hr) vs. pentobarbital (~20 hr) .

- Sulfur substitution : Thiocarbonyl groups enhance metabolic stability vs. oxybarbiturates (e.g., pentobarbital) but reduce hydrogen-bonding capacity, altering receptor binding .

- Quantitative structure-activity relationship (QSAR) : Use CoMFA or molecular docking to correlate substituent hydrophobicity (π) with GABAₐ receptor binding affinity .

Advanced: How can impurity profiles be analyzed in bulk batches for regulatory compliance?

- Impurity identification :

- HPLC-DAD : Detect isomers and degradation products (e.g., hydrolyzed thiobarbiturates) .

- LC-MS/MS : Identify trace metabolites (e.g., carboxylated derivatives) with MRM transitions.

- Quantification : Follow ICH Q3A guidelines, setting thresholds at 0.10% for unknown impurities.

- Case study : A 2023 study resolved 5-ethyl-5-(1-ethylpropyl) isomer (~6%) from thiopental using a Luna® C8 column (4.6 × 150 mm, 5 µm) with 0.1% formic acid/acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。